Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Medicinal chemistry Structure–activity relationship Molecular recognition

This research-grade building block is the definitive choice when the experimental hypothesis demands an oxygen-mediated H-bond pharmacophore at the oxadiazole 5-position. Unlike thiophene or CF₃ analogs, the furan-3-yl substituent provides 7 H-bond acceptors and a distinct dipole critical for PAS interaction. The 1,3,4-oxadiazole regioisomer and benzyl acetate ester handle enable specific target engagement that is non-interchangeable with 1,2,4-isomers. Procure this exact scaffold to eliminate SAR variability in CNS probe design.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 1421444-48-5
Cat. No. B2638495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate
CAS1421444-48-5
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(O2)C3=COC=C3)CC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C20H21N3O4/c24-18(26-13-15-4-2-1-3-5-15)12-23-9-6-16(7-10-23)19-21-22-20(27-19)17-8-11-25-14-17/h1-5,8,11,14,16H,6-7,9-10,12-13H2
InChIKeyCAPGTTGYYRTRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate (CAS 1421444-48-5): Procurement-Relevant Structural and Physicochemical Profile


Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate (CAS 1421444-48-5, molecular formula C₂₀H₂₁N₃O₄, molecular weight 367.40 g·mol⁻¹) is a heterocyclic small molecule in which a furan-3-yl-substituted 1,3,4-oxadiazole ring is tethered to the 4-position of a piperidine ring, and the piperidine nitrogen is functionalized with a benzyl acetate moiety [1]. The compound contains seven hydrogen bond acceptor atoms, seven rotatable bonds, and a topological complexity index of 478, and is supplied as a research-grade building block (purity typically ≥95% by HPLC) for non-human research applications . Its closest commercially available structural analogs differ at the 5-position heterocycle (thiophen-3-yl, CAS 1448077-12-0; trifluoromethyl, CAS 1396758-94-3) or at the piperidine N-substituent (pyridin-3-yl methanone; phenylethanone), making the furan-3-yl/benzyl acetate combination the key structural discriminator [2].

Why Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate Cannot Be Trivially Replaced by In-Class Analogs


Although the 5-(heteroaryl)-1,3,4-oxadiazol-2-yl-piperidine scaffold is shared across multiple catalog compounds, simple substitution of the 5-position furan-3-yl ring with thiophen-3-yl, trifluoromethyl, or phenyl groups is non-conservative. The furan oxygen contributes an additional hydrogen bond acceptor site (total HBA count = 7) and alters the dipole moment and electron density distribution of the oxadiazole ring compared with the sulfur of thiophene (HBA count = 6) or the electron-withdrawing CF₃ group [1]. In the related N-benzylpiperidine–1,3,4-oxadiazole series evaluated for Alzheimer's disease targets, the nature of the 5-substituent on the oxadiazole ring profoundly modulated inhibitory potency against human acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and β-secretase-1 (hBACE-1), with IC₅₀ values varying over two orders of magnitude between analogs differing only at the 5-position [2]. Furthermore, the 1,3,4-oxadiazole regioisomer is not functionally interchangeable with the 1,2,4-oxadiazole isomer; the two regioisomers exhibit distinct geometries, metabolic stability profiles, and target engagement patterns, as demonstrated in FXR antagonist and mGluR5 modulator programs [3]. Consequently, procurement decisions that treat these analogs as freely interchangeable risk introducing uncontrolled variables in structure–activity relationship (SAR) studies, pharmacological assays, or synthetic routes.

Quantitative Differentiation Evidence for Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate Versus Closest Analogs


Hydrogen Bond Acceptor Capacity: Furan-3-yl vs. Thiophen-3-yl vs. Trifluoromethyl Analogs

The target compound possesses seven hydrogen bond acceptor (HBA) atoms, contributed by the furan ring oxygen, the two oxadiazole nitrogens, the oxadiazole oxygen, the ester carbonyl oxygen, the ester alkoxy oxygen, and the piperidine nitrogen [1]. In contrast, the thiophen-3-yl analog (CAS 1448077-12-0, C₂₀H₂₁N₃O₃S) has only six HBA atoms because the thiophene sulfur is a poor hydrogen bond acceptor, and the trifluoromethyl analog (CAS 1396758-94-3, C₁₇H₁₈F₃N₃O₃) has a reduced HBA count due to replacement of the furan oxygen with non-H-bonding fluorine atoms [2]. This difference directly impacts the compound's capacity to engage biological targets through directional hydrogen bonding and influences aqueous solubility and partitioning behavior in medicinal chemistry campaigns.

Medicinal chemistry Structure–activity relationship Molecular recognition

Molecular Weight and Lipophilicity Differentiation Within the Benzyl Acetate Series

The target compound has a molecular weight of 367.40 g·mol⁻¹ and an exact monoisotopic mass of 367.1532 Da [1]. This places it below the thiophen-3-yl analog (MW = 383.47 g·mol⁻¹, +16.07 Da due to sulfur vs. oxygen) but above the truncated trifluoromethyl analog (MW ≈ 369.34 g·mol⁻¹ for C₁₇H₁₈F₃N₃O₃) . In the context of lead-like and fragment-based screening, every ~10 Da difference in molecular weight corresponds to a meaningful shift in predicted lipophilicity (clogP) and passive membrane permeability. The furan-3-yl substitution provides a balanced MW within the optimal lead-like space (MW < 400) while offering a heteroaromatic ring with π-stacking and H-bonding capabilities not present in the CF₃ variant [2].

Drug-likeness Physicochemical profiling Fragment-based screening

Regioisomeric Scaffold Specificity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Geometry and Target Recognition

The target compound incorporates a 1,3,4-oxadiazole ring, which is structurally distinct from the 1,2,4-oxadiazole regioisomer found in commercially available analogs such as 5-(furan-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole (PubChem CID: 71793823 analog) [1]. The two regioisomers differ in the relative positions of the oxygen and nitrogen atoms, leading to different bond angles, dipole vectors, and metabolic vulnerabilities. In a series of 1,2,4-oxadiazole–piperidine FXR antagonists, the 1,2,4-oxadiazole scaffold demonstrated specific hydrogen bonding interactions with the receptor that would not be geometrically reproduced by a 1,3,4-oxadiazole [2]. Conversely, the 1,3,4-oxadiazole ring is generally considered more hydrolytically stable than the 1,2,4-isomer due to the different electronic distribution around the heterocycle, a property relevant to both in vitro assay robustness and long-term compound storage [3].

Scaffold hopping Oxadiazole regioisomers Metabolic stability

Rotatable Bond Count and Conformational Flexibility Relative to Close Analogs

The target compound contains seven rotatable bonds, arising from the benzyl acetate linker, the piperidine ring, and the bond connecting the oxadiazole to the furan ring [1]. This level of conformational flexibility is identical to the thiophen-3-yl analog but exceeds that of the trifluoromethyl analog (which lacks the furan ring rotatable bond and has fewer atoms overall) [2]. In the multitargeted N-benzylpiperidine–1,3,4-oxadiazole hybrids evaluated against Alzheimer's disease targets, the benzyl acetate moiety provided critical conformational freedom that allowed the compounds to simultaneously engage the catalytic active site and peripheral anionic site (PAS) of acetylcholinesterase, a dual binding mode that was confirmed by propidium iodide displacement assays [3]. Compounds with truncated or rigidified N-substituents lost this PAS engagement capability, highlighting the functional importance of the seven-rotatable-bond architecture.

Conformational analysis Ligand efficiency Molecular flexibility

Prioritized Application Scenarios for Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate Based on Quantitative Differentiation Evidence


Multitargeted CNS Drug Discovery: Alzheimer's Disease Lead Optimization

The N-benzylpiperidine–1,3,4-oxadiazole scaffold has demonstrated balanced inhibitory activity against hAChE, hBChE, and hBACE-1, with lead compounds showing IC₅₀ values in the sub-micromolar to low micromolar range, substantial propidium iodide displacement from the AChE peripheral anionic site, and blood–brain barrier permeability in cell-based assays [1]. The furan-3-yl substitution on the target compound provides an additional hydrogen bond acceptor that can be exploited for PAS interaction, while the benzyl acetate ester serves as a modifiable handle for SAR expansion. Researchers developing multitargeted Alzheimer's therapeutics should prioritize this compound over the thiophene or CF₃ analogs when the goal is to introduce an oxygen-based H-bond donor/acceptor capability at the oxadiazole 5-position while maintaining a molecular weight below 370 Da and a rotatable bond architecture that permits dual-site enzyme engagement [2].

Chemical Biology Probe Development Requiring Defined H-Bond Pharmacophore

With seven hydrogen bond acceptor atoms, the target compound offers a richer H-bond pharmacophore than the thiophene analog (6 HBA) or the CF₃ analog (≤5 HBA) [1]. This makes it the preferred choice for probe molecule design where the hydrogen bonding interaction map is being systematically varied. The furan oxygen can act as a bioisosteric replacement for carbonyl or hydroxyl groups in natural substrates, while the 1,3,4-oxadiazole ring itself serves as a metabolically stable amide/ester bioisostere [2]. Chemical biology groups constructing focused libraries for target deconvolution or chemoproteomics experiments should select this compound when the experimental hypothesis involves oxygen-mediated molecular recognition at the 5-position heterocycle.

Fragment-Based and Structure-Guided Drug Design: Oxadiazole Scaffold Library Expansion

The 1,3,4-oxadiazole regioisomer, combined with a furan-3-yl substituent, occupies a distinct region of chemical space compared to the more commonly explored 1,2,4-oxadiazole isomer [1]. In structure-guided design programs where the target protein's binding site geometry favors the 1,3,4-oxadiazole arrangement (as in certain kinase and GPCR pockets), this compound provides a pre-built scaffold that can be directly elaborated. The benzyl acetate ester can be hydrolyzed to the free acid for further amide or ester diversification, making it a versatile intermediate for parallel library synthesis. Procurement teams supporting fragment-based screening or structure-guided optimization should prioritize this compound when the crystallographic or docking data indicate a preference for the 1,3,4-oxadiazole connectivity pattern [2].

Synthetic Methodology Development and Heterocyclic Chemistry Research

The compound serves as a validated building block for metal-free 1,3,4-oxadiazole synthesis methodologies, where piperidine-based oxadiazoles are used as nucleophilic components in reactions with secondary amine-based acetamides as electrophiles [1]. Its well-defined structure (confirmed by ¹H-NMR, InChI Key CAPGTTGYYRTRDV-UHFFFAOYSA-N, and exact mass 367.1532 Da) makes it suitable as a characterization standard and a substrate for exploring novel oxadiazole functionalization reactions. The furan ring provides an additional reactive handle for Diels-Alder cycloaddition or electrophilic substitution chemistry, extending its utility beyond simple amide coupling at the ester position [2].

Quote Request

Request a Quote for Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.